(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is a chemical compound that features a tetrazole ring substituted with a 4-chlorophenyl group and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution with 4-Chlorophenyl Group: The tetrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.
Formation of Piperidinyl Methanone: The final step involves the formation of the piperidinyl methanone moiety, which can be achieved by reacting piperidine with an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperidinyl methanone moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4-methyl-piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a tetrazole ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidinyl moiety but with different substituents.
Uniqueness
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the piperidinyl methanone moiety enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-10-4-6-11(7-5-10)19-16-12(15-17-19)13(20)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVEPOXRQGLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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